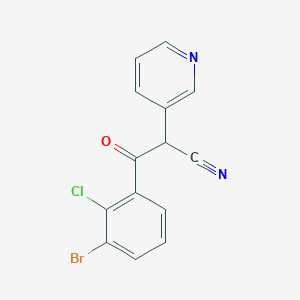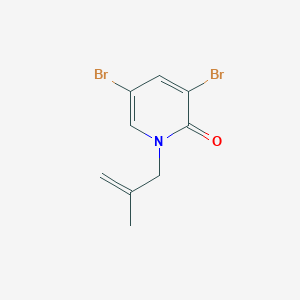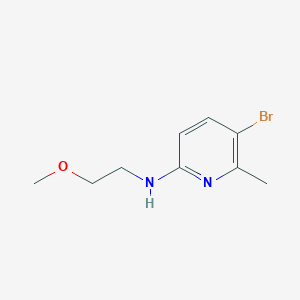
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DEET, and it is a popular insect repellent that is used to protect against mosquito bites. However, the focus of
Mechanism of Action
The mechanism of action of DEET is not yet fully understood, but it is believed to involve the disruption of the insect's olfactory receptors. Specifically, DEET is thought to interfere with the ability of insects to detect carbon dioxide, which is one of the primary cues that mosquitoes use to locate their hosts.
Biochemical and Physiological Effects:
DEET has been shown to have a variety of biochemical and physiological effects on insects. For example, it has been shown to alter the activity of certain enzymes in the insect nervous system, which can lead to changes in behavior and physiology. Additionally, DEET has been shown to affect the permeability of insect cell membranes, which can lead to cellular damage and death.
Advantages and Limitations for Lab Experiments
DEET is a commonly used tool in insect olfaction research, and it has several advantages for use in laboratory experiments. For example, it is a highly effective insect repellent that can be used to create controlled environments for studying insect behavior. However, DEET also has some limitations, such as its potential toxicity to humans and its potential to interfere with other experimental variables.
Future Directions
There are several potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Additionally, researchers are interested in understanding the long-term effects of DEET exposure on human health, as well as the potential effects of DEET on non-target organisms in the environment. Finally, there is ongoing research into the mechanisms of insect olfaction, and DEET is likely to continue to play an important role in this field.
Synthesis Methods
DEET can be synthesized through a variety of methods, including the reaction between 3,5-dibromo-2-pyridone and 2-chloroethyl ethyl ether. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and the resulting product is purified through a series of extraction and distillation steps.
Scientific Research Applications
DEET is commonly used in scientific research as a tool for studying the mechanisms of insect olfaction. This compound is known to disrupt the ability of insects to detect human odors, which makes it an effective insect repellent. By studying the effects of DEET on insect olfaction, researchers can gain a better understanding of how insects detect and respond to odors.
properties
IUPAC Name |
3,5-dibromo-1-(2-ethoxyethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2/c1-2-14-4-3-12-6-7(10)5-8(11)9(12)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBLZVNVABZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)

![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)

